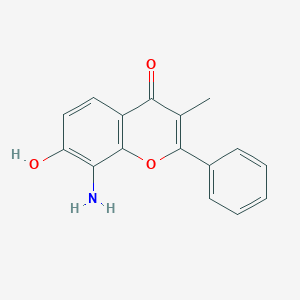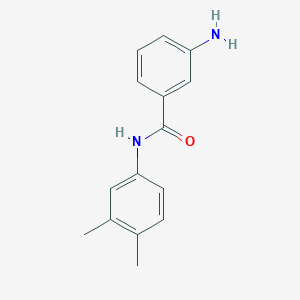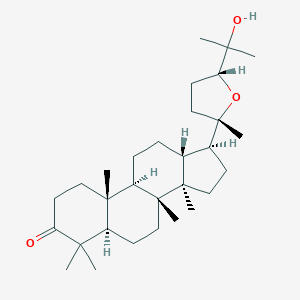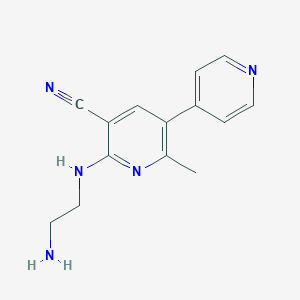
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and also inhibits the proliferation of cancer cells. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has also been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile for lab experiments is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile is its low solubility in water, which may make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile. One potential direction is the development of new drugs based on the structure of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, which may have improved solubility and efficacy. Another potential direction is the study of the effects of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile on other biological pathways and diseases, such as neurodegenerative diseases and metabolic disorders. Finally, further research is needed to fully understand the mechanisms of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the reaction of 2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile as a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and oxidative stress, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
108611-20-7 |
|---|---|
Produktname |
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
Molekularformel |
C14H15N5 |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H15N5/c1-10-13(11-2-5-17-6-3-11)8-12(9-16)14(19-10)18-7-4-15/h2-3,5-6,8H,4,7,15H2,1H3,(H,18,19) |
InChI-Schlüssel |
WHUMBSYSOTVRDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





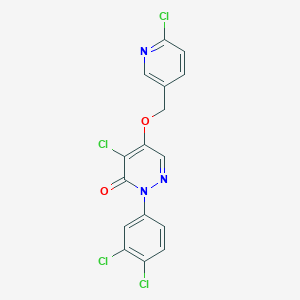
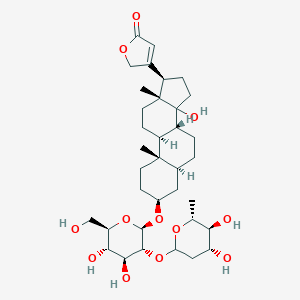

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
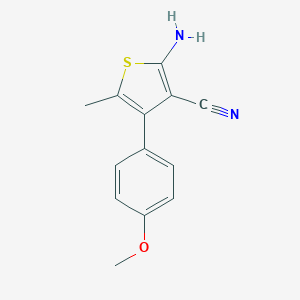
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)


